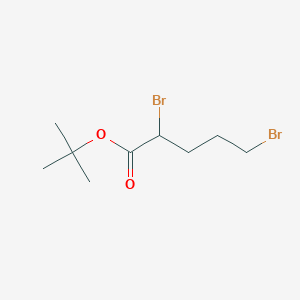
Tert-butyl 2,5-dibromopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,5-dibromopentanoate is a chemical compound that belongs to the family of esters. It is commonly used in scientific research as a reagent and intermediate in the synthesis of various organic compounds.
Mécanisme D'action
Tert-butyl 2,5-dibromopentanoate is an ester that undergoes hydrolysis in the presence of water or aqueous solutions of bases such as sodium hydroxide. The hydrolysis reaction results in the formation of 2,5-dibromopentanoic acid and tert-butanol. The hydrolysis reaction is catalyzed by acids and bases.
Biochemical and Physiological Effects:
Tert-butyl 2,5-dibromopentanoate has no known biochemical or physiological effects on living organisms. It is a synthetic chemical that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tert-butyl 2,5-dibromopentanoate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, it has limited solubility in water, which can make it difficult to work with in certain experiments. It is also a toxic and irritating chemical that should be handled with care.
Orientations Futures
There are several future directions for the use of tert-butyl 2,5-dibromopentanoate in scientific research. One area of focus is the development of new synthetic routes and methods for the preparation of tert-butyl 2,5-dibromopentanoate and its derivatives. Another area of focus is the exploration of its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, the investigation of its reactivity and mechanism of action in various chemical reactions is an important area of future research.
Méthodes De Synthèse
Tert-butyl 2,5-dibromopentanoate can be synthesized by reacting 2,5-dibromopentanoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through an esterification reaction, forming tert-butyl 2,5-dibromopentanoate as the final product.
Applications De Recherche Scientifique
Tert-butyl 2,5-dibromopentanoate is widely used in scientific research as a reagent and intermediate in the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the preparation of various derivatives of carboxylic acids.
Propriétés
Numéro CAS |
178933-83-0 |
|---|---|
Nom du produit |
Tert-butyl 2,5-dibromopentanoate |
Formule moléculaire |
C9H16Br2O2 |
Poids moléculaire |
316.03 g/mol |
Nom IUPAC |
tert-butyl 2,5-dibromopentanoate |
InChI |
InChI=1S/C9H16Br2O2/c1-9(2,3)13-8(12)7(11)5-4-6-10/h7H,4-6H2,1-3H3 |
Clé InChI |
JUVHEXHAOZLCCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(CCCBr)Br |
SMILES canonique |
CC(C)(C)OC(=O)C(CCCBr)Br |
Synonymes |
Tert-Butyl 2,5-dibroMopentanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



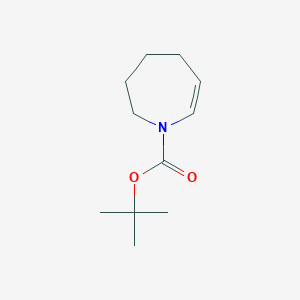
![N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea](/img/structure/B185508.png)
![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)
![Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B185515.png)

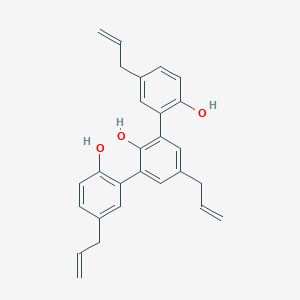

![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)
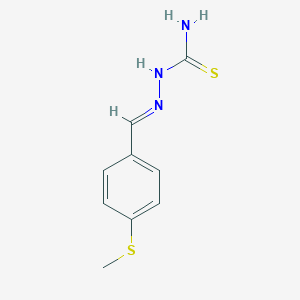
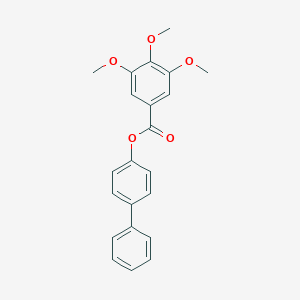


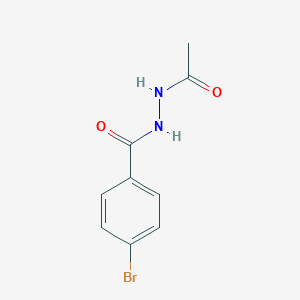
![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)